molecular formula C10H15NO2 B020876 (R)-1-(3,4-Dimethoxyphenyl)ethylamine CAS No. 100570-24-9

(R)-1-(3,4-Dimethoxyphenyl)ethylamine

Cat. No. B020876
M. Wt: 181.23 g/mol
InChI Key: OEPFPKVWOOSTBV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (R)-1-(3,4-Dimethoxyphenyl)ethylamine and its derivatives involves multiple steps, including condensation, reduction, and resolution processes. One approach detailed the effective chiral auxiliary role of 1-(2,5-dimethoxyphenyl)ethylamine, closely related to the target compound, for diastereoselective alkylation of aldimines. Racemic versions can be synthesized from dimethoxybenzenes and resolved into enantiomers using diastereomeric salt formation with mandelic acid (Kohara, Hashimoto, & Saigo, 1999).

Molecular Structure Analysis

The molecular structure of (R)-1-(3,4-Dimethoxyphenyl)ethylamine derivatives has been characterized through various spectroscopic techniques. These include IR, NMR, and X-ray spectral analyses. These studies reveal the compound's ability to form dimers in solid state and its vibrational properties indicative of specific bonding patterns (Singh et al., 2013).

Chemical Reactions and Properties

(R)-1-(3,4-Dimethoxyphenyl)ethylamine undergoes various chemical reactions, including alkylation, acylation, and amidation, demonstrating its versatility in organic synthesis. Its reactivity has been exploited in synthesizing novel compounds with potential applications in medicinal chemistry and as ligands in organometallic complexes. Notably, the compound's derivatives have shown antiulcer activities and the ability to form complexation with metals (Hosokami et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, of (R)-1-(3,4-Dimethoxyphenyl)ethylamine and its derivatives are crucial for their application in synthesis and formulation. Detailed crystallographic studies have provided insights into the compound's solid-state structure and intermolecular interactions, which are essential for understanding its reactivity and stability (Dhandapani et al., 2017).

Chemical Properties Analysis

The chemical properties of (R)-1-(3,4-Dimethoxyphenyl)ethylamine, including its reactivity, stability under various conditions, and interactions with other chemical entities, have been extensively studied. Its ability to participate in complexation reactions, form stable dimers, and undergo various organic transformations underscores its utility in synthetic organic chemistry (Singh et al., 2012).

Scientific Research Applications

  • Organic Synthesis Applications:

  • Pharmaceutical Research:

    • Demonstrated significant antiulcer activity in animal studies (Hosokami et al., 1992).
    • Involved in the synthesis of potential antioxidant compounds (Ünver et al., 2011).
    • Contributed to the study of metabolic pathways and biotransformation in drug development (Wu, Masucci, & Caldwell, 1998).
    • Used in the preparation and evaluation of radioligands for dopamine receptors (Vitale et al., 1995).
  • Chemical Sensing and Analysis:

    • Effective in separating dopamine from bananas using imprinted polymers (Luliński & Maciejewska, 2012).
    • Imprinted polymers with 2-(3,4-dimethoxyphenyl)ethylamine have high binding capacities, useful for chemical sensing applications (Luliński & Maciejewska, 2011).

Safety And Hazards

The compound is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPFPKVWOOSTBV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,4-Dimethoxyphenyl)ethylamine

CAS RN

100570-24-9
Record name (1R)-1-(3,4-dimethoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 43.8 g of (S)-1-(3,4-dimethoxyphenyl)ethylamine in 400 cm3 of dichloromethane are added, with stirring at a temperature in the region of 20° C., 16.8 cm3 of 2-thiophenecarboxaldehyde and 35 g of 4Å molecular sieves. The reaction mixture is stirred for 16 hours at a temperature in the region of 20° C., and then filtered through a sinter funnel containing Celite. The sinter funnel is washed with 3 times 50 cm3 of dichloromethane and the filtrates are combined and then concentrated to dryness under reduced pressure (2.7 kPa) at 40° C. 45.95 g of (S)-N-(2-thienyl)-methylidene]-[1-(3,4-dimethoxyphenyl)ethylamine are thus obtained in the form of a colourless oil for which the characteristics are the following:
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3′,4′-Dimethoxyacetophenone oxime (1 gram, 5.1 mmol) was dissolved in 10 milliliters of glacial acetic acid, the solution was flushed with N2 and the palladium on carbon (0.2 grams, 5%) was added. The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 24 hours. The catalyst was filtered off and the filtrate was concentrated to afford a yellow oil which was taken up in water, basified to pH 12 with a saturated solution of sodium carbonate and extracted with methylene chloride. The combined extracts were dried over magnesium sulfate and concentrated to afford 1.97 grams (82%) of product as a yellow oil: 1H NMR (CDCl3) δ7.02-6.75 (m, 3H), 4.08 (q, J1=6.6 Hz, J2=13.1 Hz, 1 H), 3.89 (s, 3H), 3.87 (s, 3H), 1.37 (d , J=6.6 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3,4-Dimethoxyphenyl)ethylamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(3,4-Dimethoxyphenyl)ethylamine
Reactant of Route 3
Reactant of Route 3
(R)-1-(3,4-Dimethoxyphenyl)ethylamine
Reactant of Route 4
Reactant of Route 4
(R)-1-(3,4-Dimethoxyphenyl)ethylamine
Reactant of Route 5
(R)-1-(3,4-Dimethoxyphenyl)ethylamine
Reactant of Route 6
Reactant of Route 6
(R)-1-(3,4-Dimethoxyphenyl)ethylamine

Citations

For This Compound
2
Citations
A Grajewska, MD Rozwadowska - Tetrahedron: Asymmetry, 2007 - Elsevier
(R)-(+)-Salsolidine 1 of high enantiomeric purity was synthesized using the Pomeranz–Fritsch–Bobbitt methodology, in which the reduction (NaBH 4 , DIBAL-H) of N-tert-butanesulfinyl …
Number of citations: 22 www.sciencedirect.com
F Faigl, J Schindler, E Fogassy - Novel Optical Resolution Technologies, 2007 - Springer
Advantages and limitations of the use of structurally similar compounds in racemate resolution viadiastereoisomeric salt formation are discussed in this review. An effective conception …
Number of citations: 10 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.